molecular formula C7H10N2O B179500 1-Propyl-1H-imidazole-4-carbaldehyde CAS No. 199192-04-6

1-Propyl-1H-imidazole-4-carbaldehyde

Cat. No.: B179500
CAS No.: 199192-04-6
M. Wt: 138.17 g/mol
InChI Key: VLWJUYLXFWFDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Organic Synthesis

The imidazole ring is a versatile building block in organic synthesis due to its unique electronic properties and reactivity. Its aromatic nature, coupled with the presence of both an acidic N-H proton and a basic pyridinic nitrogen, allows for a wide array of chemical transformations. This dual reactivity enables imidazole and its derivatives to act as catalysts, ligands for transition metals, and precursors to more complex molecular architectures. The stability of the imidazole ring system also contributes to its utility, allowing for functionalization at various positions without ring cleavage.

In medicinal chemistry, the imidazole nucleus is a key component in numerous pharmaceuticals. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it an effective pharmacophore for interacting with biological targets such as enzymes and receptors.

Overview of the Research Landscape for N-alkyl-1H-imidazole-4-carbaldehydes

Within the broader family of imidazole derivatives, N-alkyl-1H-imidazole-4-carbaldehydes represent a significant subclass. The introduction of an alkyl group at the N-1 position of the imidazole ring modifies the compound's physical and chemical properties, such as solubility and reactivity. The aldehyde functional group at the C-4 position is a key reactive handle, enabling a plethora of subsequent chemical modifications.

Research into N-alkyl-1H-imidazole-4-carbaldehydes is driven by their potential as intermediates in the synthesis of a diverse range of compounds. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation, to yield carboxylic acids, alcohols, and imines, respectively. These transformations open pathways to novel heterocyclic systems and functionalized molecules with potential applications in materials science and drug discovery. The synthesis of these compounds is often achieved through the N-alkylation of a pre-formed imidazole-4-carbaldehyde or by constructing the imidazole ring with the N-alkyl group already in place. A common method for N-alkylation involves the deprotonation of the imidazole N-H with a base, followed by reaction with an alkyl halide. researchgate.net

Specific Focus on 1-Propyl-1H-imidazole-4-carbaldehyde: A Case Study

To illustrate the specific characteristics of an N-alkyl-1H-imidazole-4-carbaldehyde, we will focus on this compound. While not as extensively studied as some other derivatives, it serves as a representative example of this class of compounds.

The introduction of the propyl group at the N-1 position influences the molecule's lipophilicity and steric profile compared to its parent compound, 1H-imidazole-4-carbaldehyde. These modifications can have a significant impact on its reactivity and potential applications.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol

Data sourced from chemical supplier information. chemscene.com

The synthesis of this compound can be envisioned through the direct N-propylation of 1H-imidazole-4-carbaldehyde. This would typically involve the use of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base to deprotonate the imidazole nitrogen. The choice of solvent and reaction conditions would be crucial to optimize the yield and minimize potential side reactions.

The chemical reactivity of this compound is dominated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, providing a gateway to a variety of other functional groups and more complex molecular structures. For instance, it can be oxidized to 1-propyl-1H-imidazole-4-carboxylic acid or reduced to (1-propyl-1H-imidazol-4-yl)methanol. Furthermore, it can participate in condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations.

While specific research findings on this compound are limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of novel imidazole-based compounds for various chemical and biological investigations. Further research into this and other N-alkyl-1H-imidazole-4-carbaldehydes will undoubtedly continue to enrich the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJUYLXFWFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438457
Record name 1-Propyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199192-04-6
Record name 1-Propyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Propyl 1h Imidazole 4 Carbaldehyde and Analogs

Strategic Approaches to Imidazole (B134444) Ring Construction and Functionalization

The foundational step in synthesizing the target compound involves the construction of the substituted imidazole ring. Methodologies are often chosen based on their ability to control the placement of substituents (regiocontrol) and the efficiency of bond formation.

Regiocontrolled Synthetic Routes to Imidazole-4-Carbaldehydes

Achieving specific substitution patterns on the imidazole ring is a significant challenge in heterocyclic chemistry. For the synthesis of 1,4-disubstituted imidazoles, such as the propyl-substituted carbaldehyde, regioselectivity is paramount.

One effective strategy provides a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity. ijpcbs.comrsc.org This protocol begins with a glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. The subsequent addition of a primary amine, such as propylamine (B44156), triggers a transamination/cyclization cascade to furnish the desired 1-propyl-substituted imidazole ring. ijpcbs.comrsc.org This method is notable for its tolerance of a wide range of steric and electronic variations on the amine component, making it a versatile route for diverse analogs. rsc.org

Another concise and regioselective approach involves the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine. This method directly affords 1-alkyl-4-imidazolecarboxylates in good yields (52-89%). The resulting ester can then be converted to the target carbaldehyde through standard functional group transformations. This route is applicable to a variety of amines, including those with reactive functional groups.

While many classical methods exist, they often yield mixtures of regioisomers, necessitating difficult purification steps. For instance, the direct alkylation of 4-nitroimidazole (B12731) can lead to mixtures, although specific conditions (acetonitrile as solvent, K2CO3 as base at 60°C) have been shown to favor N-1 alkylation. nih.govdigitellinc.com These modern, regiocontrolled methods represent a significant advancement, enabling the direct synthesis of the desired 1,4-substitution pattern. ijpcbs.comrsc.org

Multicomponent Reaction (MCR) Approaches for Imidazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. The Debus-Radziszewski imidazole synthesis and its variations are cornerstone MCRs for creating substituted imidazoles. nih.govresearchgate.net

The most common MCR for producing highly substituted imidazoles is a four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as propylamine), and ammonium (B1175870) acetate. mdpi.comwikipedia.orgresearchgate.net This one-pot condensation efficiently assembles the 1,2,4,5-tetrasubstituted imidazole core. A wide array of catalysts has been developed to promote this reaction, enhancing yields and reducing reaction times. The choice of catalyst can significantly influence the reaction's efficiency.

CatalystConditionsYield (%)Key Advantages
Nanocrystalline MgAl₂O₄Ethanol (B145695), Ultrasonic Irradiation, 60°C90High yields, short reaction times, mild conditions. mdpi.com
ZSM-11 ZeoliteSolvent-free, 110°CExcellentReusable catalyst, clean reaction, no tedious work-up. acs.org
Sulfonic acid-functionalized pyridinium (B92312) chlorideSolvent, 100°CHighEfficient, green, recyclable catalyst. wikipedia.org
Nano-TiCl₄·SiO₂Solvent-freeGood to ExcellentReadily available, reusable catalyst, simple procedure. semanticscholar.org
2,6-Dimethylpyridinium trinitromethanideSolvent-free, Room TemperatureExcellentNanostructured molten salt, reusable, cost-effective. wjpsonline.com

Another powerful MCR is the Van Leusen imidazole synthesis, which typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgsci-hub.seorganic-chemistry.org In its three-component format (vL-3CR), an aldehyde and an amine (which form the aldimine in situ) react with TosMIC. organic-chemistry.org This [3+2] cycloaddition reaction is a versatile method for preparing 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnumberanalytics.com While this method primarily yields 1,5-disubstituted or 1,4,5-trisubstituted products, modifications can be employed to favor different substitution patterns. organic-chemistry.orgnumberanalytics.com

Cycloaddition and Cycloisomerization Protocols

Cycloaddition and cycloisomerization reactions represent another major class of strategies for constructing the imidazole ring, often offering high levels of stereochemical and regiochemical control.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition is a powerful tool for forming five-membered rings. nih.govresearchgate.net In one approach, fused imidazole derivatives are synthesized through the 1,3-dipolar cycloaddition of polycyclic aromatic azomethine ylides with nitriles. nih.govresearchgate.net While this specific example leads to fused systems, the underlying principle of reacting a 1,3-dipole with a dipolarophile is broadly applicable to imidazole synthesis. The Van Leusen reaction, which proceeds via a [3+2] cycloaddition of an aldimine and TosMIC, also falls under this category. sci-hub.senumberanalytics.com Furthermore, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can be used to generate rhodium azavinyl carbenes, which act as [2C] synthons in formal [3+2] cycloadditions to construct polysubstituted pyrroles, demonstrating a related strategy.

Cycloisomerization Protocols: Cycloisomerization reactions involve the intramolecular rearrangement of a linear precursor to form a cyclic product. These reactions are often catalyzed by transition metals, such as silver (Ag) or gold (Au), which activate alkyne functionalities. For instance, silver-catalyzed cycloisomerization of N-propargylamides has been shown to produce oxazolines, and similar strategies can be adapted for imidazole synthesis from corresponding precursors like propargylic ureas or amidines. Gold-catalyzed cycloisomerization of N-tosylpropargyl amines in the presence of 1,3-dicarbonyl compounds has also been developed for the synthesis of polysubstituted furans, showcasing the utility of this approach for various heterocycles.

Targeted Introduction of the Formyl Group

Once the 1-propyl-1H-imidazole core is synthesized, the final key step is the introduction of the carbaldehyde (formyl) group at the C4 position.

Vilsmeier-Haack Formylation in Imidazole Chemistry

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.org This electrophilic species then attacks the electron-rich heterocyclic ring.

The imidazole ring is considered electron-rich and is a suitable substrate for the Vilsmeier-Haack reaction. ijpcbs.com For a 1-alkylimidazole like 1-propyl-1H-imidazole, electrophilic substitution is directed by the nitrogen atoms. The C5 position is generally the most electron-rich and sterically accessible, making it a likely site for formylation. However, formylation at C4 or C2 is also possible depending on the specific reaction conditions and the steric hindrance posed by substituents. While the Vilsmeier-Haack reaction is a powerful tool for formylating various heterocycles like pyrazoles and indoles, its application to achieve selective C4-formylation on a 1-propylimidazole would require careful optimization of reaction conditions to control the regioselectivity. semanticscholar.org The reaction mechanism involves the formation of the Vilsmeier reagent, electrophilic attack on the imidazole ring to form an iminium ion intermediate, and subsequent hydrolysis during workup to yield the final aldehyde.

Reductive Cyclization and Oxygen Atom Transfer Mechanisms

Innovative methods for constructing the formylated imidazole ring in a single, concerted process are of great interest. One such method involves a reductive cyclization strategy. A patented process describes the preparation of 4-imidazole formaldehyde (B43269) derivatives using propynamide as a starting material. The reaction proceeds via a one-step reductive cyclization and intramolecular oxygen atom transfer. This method avoids the need for a separate formylation step on a pre-formed imidazole ring.

The mechanism involves the reaction of a propynamide with N-iodosuccinimide (NIS) as an iodine source and azidotrimethylsilane (B126382) (TMSN₃) acting as both a nitrogen source and a reducing agent. This process leads to a dihydroimidazole (B8729859) intermediate, which is then dehydrated to afford the final 4-imidazole carbaldehyde derivative. The key step is the intramolecular transfer of an oxygen atom from the amide functionality to what will become the C4 position of the imidazole ring during the cyclization process. This elegant approach combines ring formation and functionalization into a highly efficient sequence.

Catalyst-Mediated and Metal-Free Approaches to Formylation

The introduction of a formyl group onto the C-4 position of an N-propylated imidazole ring is a key synthetic step. This transformation is most commonly achieved through electrophilic substitution on the electron-rich imidazole ring.

One of the most effective and widely used metal-free methods for the formylation of electron-rich heterocyclic and aromatic compounds is the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. chemistrysteps.com The resulting electrophilic species, a chloroiminium ion, attacks the imidazole ring. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde. chemistrysteps.comwikipedia.org For an N-substituted imidazole, the formylation generally occurs at the C-4 or C-5 position, as the C-2 position is less reactive in N-alkylated imidazoles. The reaction is particularly efficient for substrates with electron-donating groups, a category that includes N-alkyl imidazoles. chemistrysteps.com

While transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing heterocycles, these methods for imidazoles often show a strong preference for the C-2 or C-5 positions. nih.govresearchgate.net For instance, nickel-catalyzed C-H arylation and alkenylation protocols have been developed that selectively target these sites. nih.govresearchgate.net Directing such catalytic systems to the C-4 position for formylation remains a significant synthetic challenge and is less commonly reported than the classical Vilsmeier-Haack approach.

N-Alkylation Techniques for Propyl Substitution

The synthesis of the target compound can also proceed via the N-alkylation of a pre-existing imidazole-4-carbaldehyde core. This approach requires careful control of reaction conditions to ensure selective alkylation at the desired nitrogen atom.

For an unsymmetrically substituted ring like imidazole-4-carbaldehyde, N-alkylation can produce two different regioisomers: the N-1 and N-3 alkylated products. The outcome of the reaction is heavily influenced by the electronic nature of the substituents on the imidazole ring. otago.ac.nz

The carbaldehyde group at the C-4 position is strongly electron-withdrawing. In reactions proceeding through the imidazole anion (under basic conditions), this group deactivates the adjacent N-3 nitrogen towards electrophilic attack. Consequently, the alkylating agent will preferentially react with the more distant and less electronically deactivated N-1 nitrogen. otago.ac.nz This inherent electronic bias makes the regioselective synthesis of the desired 1-propyl-1H-imidazole-4-carbaldehyde isomer the favored outcome under basic conditions. Steric factors also play a role; the N-1 position is generally less sterically hindered, further favoring alkylation at this site. otago.ac.nz For substrates where regioselectivity is poor, protective group strategies can be employed to ensure the alkyl group is installed at the correct nitrogen before deprotection. uclouvain.be

The N-alkylation is typically accomplished by reacting imidazole-4-carbaldehyde with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Commonly used bases include alkali metal hydroxides (KOH, NaOH), carbonates (K₂CO₃), and stronger bases like sodium hydride (NaH). google.combeilstein-journals.org The reaction can be performed in a variety of polar aprotic solvents, including dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF). google.combeilstein-journals.org Studies on the alkylation of imidazole with 1-bromobutane, a close analog of 1-bromopropane, have shown that the reaction proceeds efficiently under solvent-free conditions using solid-supported bases like cesium-exchanged carbons, achieving high yields at moderate temperatures. researchgate.net Phase-transfer catalysis provides another effective method, particularly under solvent-free or biphasic conditions, to achieve high yields of N-alkylated products while avoiding the formation of quaternary imidazolium (B1220033) salts. researchgate.net Optimization of reaction parameters such as temperature and reaction time is crucial; temperatures are typically maintained between room temperature and 115°C to ensure complete reaction without significant side product formation. google.com

Alkylating AgentBaseCatalyst/SupportSolventTemperature (°C)Yield (%)Reference
1-Bromobutane-Cs-Norit CarbonSolvent-Free60~75 researchgate.net
1-Bromobutane-K-Norit CarbonSolvent-Free100~60 researchgate.net
Alkyl HalidesKOHTBAI (Phase Transfer)Benzene (B151609)RefluxHigh researchgate.net
Alkyl HalidesKOHTEBA (Phase Transfer)CH₂Cl₂RTGood-Excellent researchgate.net
Propyl HalideKOHNoneAromatic Hydrocarbon75-115High google.com

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that reduce energy consumption, minimize waste, and avoid hazardous solvents. Microwave-assisted synthesis and solvent-free reactions are two prominent green chemistry approaches applicable to the synthesis of this compound.

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods. eurekaselect.comderpharmachemica.com By directly coupling with the molecules in the reaction mixture, microwave energy provides rapid and uniform heating, which leads to dramatic acceleration of reaction rates. derpharmachemica.com

ReactionMethodReaction TimeYield (%)Reference
Synthesis of Trisubstituted ImidazolesConventional6-8 hours72-85 eurekaselect.com
Microwave8-10 minutes85-94
N-Alkylation of BenzimidazoleConventional2 days~70 nih.gov
Microwave1 hour~90

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact, cost, and safety hazards. Solvent-free, or solid-state, reactions offer an elegant solution. For the N-alkylation of imidazoles, several solvent-free protocols have been developed.

One effective approach involves performing the reaction using solid-supported basic catalysts, such as alkali metals exchanged onto activated carbon. researchgate.net In these procedures, the imidazole and propyl halide are mixed directly with the solid catalyst and heated, leading to high yields of the N-alkylated product without the need for a solvent. Phase-transfer catalysis (PTC) is another powerful technique that enables reactions between reagents in different phases (e.g., a solid base and a liquid organic phase) and can be run under solvent-free conditions with high efficiency. researchgate.net These methods simplify the workup procedure, as the catalyst can often be removed by simple filtration, and reduce the generation of chemical waste. researchgate.netresearchgate.net

SubstrateAlkylating AgentCatalyst/ConditionsTemperature (°C)Yield (%)Reference
Imidazole1-BromobutaneCs-Norit Solid Catalyst60~75 researchgate.net
ImidazoleAlkyl HalidesSolid-Liquid PTC (TBAI)RT - 60High researchgate.net
2-Methyl-2-imidazolineOrganic HalidesSolvent-FreeNot specifiedGood-Excellent researchgate.net

Continuous Flow Processes in Imidazole Synthesis

Continuous flow chemistry has emerged as a powerful and advantageous methodology for the synthesis of heterocyclic compounds, including substituted imidazoles like this compound and its analogs. bohrium.comnih.gov This approach, which involves performing chemical reactions in a continuously flowing stream within a network of tubes, coils, or microreactors, offers significant benefits over traditional batch processing. acs.orgmt.com Key advantages include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and greater scalability. bohrium.comacs.org

The application of microreactor technology in continuous flow systems is particularly beneficial for imidazole synthesis. acs.org The small dimensions of microreactors provide a large surface-area-to-volume ratio, facilitating rapid heating and cooling. uni-mainz.de This precise temperature control is crucial for managing the often exothermic nature of imidazole ring formation, preventing the formation of hotspots and minimizing side reactions. uni-mainz.de Furthermore, the efficient mixing achieved in microreactors can significantly accelerate reaction rates and improve yields compared to batch methods. acs.org

Research has demonstrated the successful application of continuous flow techniques for the synthesis of a variety of highly functionalized imidazole derivatives. nih.govacs.org These processes often involve the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, thereby eliminating the need for the isolation and purification of intermediates. nih.gov This not only streamlines the synthetic workflow but also reduces solvent waste and potential exposure to hazardous materials. mt.comnih.gov

For instance, a versatile continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles has been applied to the multistep synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles using a three-reactor, multistep continuous-flow system without the isolation of intermediates. nih.gov This method highlights the potential for creating complex heterocyclic systems in a highly efficient manner. nih.gov

The development of a continuous flow synthesis for imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant improvement over conventional in-flask methods. acs.orgnih.gov This process was further extended to a two-microreactor system for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, demonstrating the modularity and adaptability of flow chemistry. acs.org

The table below presents a summary of research findings on the continuous flow synthesis of various imidazole and related heterocyclic analogs, showcasing the reaction conditions and outcomes that could be adapted for the synthesis of this compound.

ProductReactor TypeTemperature (°C)Residence TimeYield (%)Reference
ImidazoleCoil Microreactor6060 s87.5 acs.org
2-Methylimidazole3D-Printed Microreactor25< 60 s88.1 acs.org
Imidazo[1,2-a]pyridine-2-carboxylic acidMicroreactorNot SpecifiedNot SpecifiedNot Specified acs.org
Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazolesThree-Microreactor System100-150Not SpecifiedHigh nih.gov
4(5)-Iodo-1H-imidazole HCl saltMulti-jet Oscillating Disk (MJOD) Flow ReactorNot SpecifiedShortHigh rsc.org
4,5-Diiodo-1H-imidazoleMulti-jet Oscillating Disk (MJOD) Flow ReactorNot SpecifiedShortHigh rsc.org

The data clearly indicates that continuous flow processes can significantly reduce reaction times, often from hours in batch synthesis to mere minutes or even seconds. acs.org Moreover, these rapid syntheses can often be achieved at lower temperatures and result in high to excellent yields. acs.org The ability to integrate purification steps, such as liquid-liquid extraction, directly into the flow system further enhances the efficiency and appeal of this technology for producing complex molecules like this compound. nih.gov The scalability of these systems, from laboratory-scale research to industrial production, is another key advantage, offering a direct path to manufacturing. researchgate.netfigshare.com

Chemical Reactivity and Transformative Derivatization of 1 Propyl 1h Imidazole 4 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The formyl group at the C4 position of the imidazole (B134444) ring exhibits typical aldehyde reactivity, serving as a gateway for oxidative, reductive, and condensation reactions. These transformations are fundamental in modifying the molecular scaffold to produce corresponding carboxylic acids, alcohols, and imines (Schiff bases), respectively.

Oxidative Transformations to Carboxylic Acid Analogs

The aldehyde group of 1-Propyl-1H-imidazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 1-Propyl-1H-imidazole-4-carboxylic acid. While specific documented oxidations of this exact compound are not prevalent in cited literature, the transformation is a standard procedure in organic synthesis. Generally, imidazole aldehydes are converted to their carboxylic acid counterparts using mild oxidizing agents. Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or silver oxide (Ag₂O).

The synthesis of related imidazole-4-carboxylic acids often involves multi-step processes where the carboxylate functionality is introduced via other precursors, such as the hydrolysis of corresponding esters or nitriles. For instance, various substituted imidazole-4-carboxylates have been synthesized through methods like the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides nih.gov or via solid-phase synthesis techniques researchgate.net. These alternative routes highlight the importance of imidazole carboxylic acids as synthetic targets.

Table 1: General Methods for Oxidation of Heterocyclic Aldehydes

Oxidizing Agent SystemTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic aqueous solution, heatCarboxylate salt
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temp.Carboxylic acid
Silver(I) Oxide (Ag₂O)NaOH, aqueous ethanol (B145695)Carboxylate salt

Reductive Conversions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol affords (1-Propyl-1H-imidazol-4-yl)methanol. This conversion is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters or amides. libretexts.orgnih.gov For less sensitive substrates, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed. libretexts.orgchemicalbook.com

A closely related transformation has been documented in the synthesis of (4-(Adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol. mdpi.comnih.gov In this multi-step synthesis, the precursor aldehyde, 4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde, was successfully reduced to the corresponding alcohol. mdpi.com Such examples underscore the general applicability of these reductive methods to N-alkylated imidazole aldehydes.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

ReagentSolvent(s)Typical ConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperatureHigh (reduces aldehydes/ketones)
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0°C to reflux, followed by aqueous workupLow (reduces most carbonyls and epoxides)
Catalytic Hydrogenation (H₂/Catalyst)Pd, Pt, or Ni catalystVaries (pressure and temperature)Variable, can reduce other groups

Condensation Reactions, Including Schiff Base Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijacskros.comdntb.gov.ua This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration, typically under acidic catalysis or with azeotropic removal of water.

This reactivity is demonstrated in the synthesis of various imidazole-containing Schiff bases. orientjchem.orgresearchgate.net For example, research on related imidazole aldehydes shows that 4-methyl-1H-imidazole-5-carbaldehyde reacts with amines like 2-aminophenol (B121084) and 2-aminothiophenol (B119425) in refluxing ethanol to yield the corresponding Schiff base intermediates. dergipark.org.tr These intermediates can then be cyclized to form benzoxazole (B165842) and benzothiazole (B30560) derivatives, showcasing the synthetic utility of the initial condensation reaction. dergipark.org.tr The formation of Schiff bases is a crucial step in the synthesis of various biologically active compounds and complex heterocyclic systems. science.gov

Reactivity of the Imidazole Nitrogen and Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the N-propyl group at the N-1 position prevents tautomerization and directs further substitution. The lone pair on the N-3 nitrogen atom retains its nucleophilic and basic character, allowing for further derivatization.

Electrophilic Substitution Patterns on the Imidazole Core

In 1-substituted imidazoles, the ring is activated towards electrophilic aromatic substitution. The most favored position for electrophilic attack is generally the C5 position, which is ortho-para to the activating N-1 nitrogen and meta to the deactivating N-3 nitrogen. uobabylon.edu.iqquora.com The C4-aldehyde group is an electron-withdrawing, deactivating group, which would further disfavor substitution at the C5 position and make the C2 position potentially more susceptible to attack compared to an unsubstituted ring, although the C2 proton is also the most acidic. uobabylon.edu.iq

Derivatization for Tailored Chemical Properties

The nucleophilic character of the N-3 nitrogen atom in this compound allows for facile derivatization, most notably through alkylation to form quaternary imidazolium (B1220033) salts. These salts are a class of ionic liquids and have applications as catalysts and novel materials. dergipark.org.tr

A study involving 4-methyl-1H-imidazole-5-carbaldehyde demonstrated that after initial N-alkylation at the N-1 position, a second alkylation can occur at the other ring nitrogen using a strong base like sodium hydride followed by an alkyl halide. dergipark.org.trresearchgate.net This process converts the neutral imidazole into a positively charged imidazolium salt. This quaternization significantly alters the chemical properties of the molecule, enhancing its solubility in certain solvents and modifying the electronic nature of the ring, which can be exploited for further synthetic transformations or for specific applications. dergipark.org.tr This derivatization pathway provides a method to tailor the properties of the imidazole core for use as precursors in materials science or as functional building blocks. dergipark.org.trchemicalbook.com

Synthetic Utility in Generating Diverse Heterocyclic Structures

The aldehyde moiety of this compound serves as a key electrophilic center, making it a valuable precursor for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions.

The formation of imidazolium salts typically involves the quaternization of the N3 nitrogen atom of the imidazole ring. While the aldehyde group at the C4 position would not directly participate in this reaction, its electronic influence could affect the nucleophilicity of the N3 atom. The synthesis of imidazolium salts from N-substituted imidazoles is a common procedure, generally achieved by reaction with an alkylating agent. For this compound, this would theoretically involve reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield a 1-propyl-3-alkyl-4-formyl-1H-imidazolium salt. However, specific literature detailing this transformation for this particular aldehyde, including reaction conditions and yields, is not available.

Table 1: Hypothetical Synthesis of Imidazolium Salts from this compound

Alkylating Agent Expected Product Reference for General Method
Methyl Iodide 4-Formyl-1-methyl-3-propyl-1H-imidazol-3-ium iodide
Ethyl Bromide 4-Formyl-1-ethyl-3-propyl-1H-imidazol-3-ium bromide

Note: This table is illustrative and based on general methods for imidazolium salt synthesis. Specific experimental data for these reactions with this compound is not documented in the reviewed literature.

The condensation of an aldehyde with a 1,2-disubstituted benzene (B151609) derivative is a classical and widely used method for the synthesis of fused heterocyclic systems such as benzoxazoles, benzothiazoles, and benzoimidazoles. In these reactions, the aldehyde carbon of this compound would be incorporated into the newly formed five-membered heterocyclic ring.

Benzoxazole Synthesis: The reaction with 2-aminophenol would proceed via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield a 2-(1-propyl-1H-imidazol-4-yl)benzoxazole.

Benzothiazole Synthesis: Similarly, condensation with 2-aminothiophenol, typically under oxidative conditions, would lead to the formation of 2-(1-propyl-1H-imidazol-4-yl)benzothiazole.

Benzoimidazole Synthesis: The reaction with o-phenylenediamine, often in the presence of an oxidizing agent or under acidic conditions, would result in the formation of 2-(1-propyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole.

Despite the well-established nature of these reactions, specific examples detailing the use of this compound as the aldehyde component are absent from the available scientific literature. Consequently, no specific data on reaction conditions, catalysts, or yields for these particular transformations can be provided.

Table 2: Expected Products from Annulation Reactions of this compound

Reactant Expected Heterocyclic Product Reference for General Method
2-Aminophenol 2-(1-Propyl-1H-imidazol-4-yl)benzoxazole
2-Aminothiophenol 2-(1-Propyl-1H-imidazol-4-yl)benzothiazole

Note: This table presents the theoretically expected products based on established synthetic routes. The lack of specific literature for these reactions with this compound means that no empirical data can be cited.

Comprehensive Spectroscopic and Structural Characterization of 1 Propyl 1h Imidazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 1-Propyl-1H-imidazole-4-carbaldehyde provides detailed information about the arrangement and electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring, the aldehyde functional group, and the N-propyl substituent.

The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically around 9.5-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the imidazole ring, H-2 and H-5, are anticipated to resonate at approximately 7.5-8.0 ppm. These aromatic protons are deshielded by the ring current and the electron-withdrawing nature of the nitrogen atoms and the aldehyde group.

The N-propyl group will exhibit three distinct signals. The methylene (B1212753) protons adjacent to the imidazole nitrogen (N-CH₂) are expected to appear as a triplet around 4.0-4.2 ppm. The subsequent methylene protons (-CH₂-) would likely resonate as a sextet in the range of 1.8-2.0 ppm, and the terminal methyl protons (-CH₃) are predicted to be the most upfield, appearing as a triplet around 0.9-1.0 ppm. The splitting patterns (triplet, sextet, triplet) arise from the coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde (-CHO)9.5 - 10.0Singlet (s)
Imidazole H-2~7.8 - 8.0Singlet (s)
Imidazole H-5~7.5 - 7.7Singlet (s)
Propyl N-CH₂4.0 - 4.2Triplet (t)
Propyl -CH₂-1.8 - 2.0Sextet (sext)
Propyl -CH₃0.9 - 1.0Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of 180-190 ppm. The carbon atoms of the imidazole ring are predicted to appear between 120 and 150 ppm. Specifically, the C-2 carbon is typically found around 138-140 ppm, the C-4 carbon (bearing the aldehyde) around 145-150 ppm, and the C-5 carbon around 120-125 ppm.

For the N-propyl group, the carbon attached to the nitrogen (N-CH₂) is expected at approximately 48-52 ppm. The central methylene carbon (-CH₂-) is predicted around 23-27 ppm, and the terminal methyl carbon (-CH₃) should resonate at the most upfield position, around 10-12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 190
Imidazole C-4145 - 150
Imidazole C-2138 - 140
Imidazole C-5120 - 125
Propyl N-CH₂48 - 52
Propyl -CH₂-23 - 27
Propyl -CH₃10 - 12

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are crucial for identifying functional groups and analyzing the electronic properties of conjugated systems within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, several characteristic absorption bands are expected.

A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde is anticipated in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a weaker band around 2720-2820 cm⁻¹. The aromatic C-H stretching of the imidazole ring is expected to be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are likely to produce absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching of the imidazole ring and the propyl group is predicted to fall in the 1000-1300 cm⁻¹ region. Finally, the aliphatic C-H stretching of the propyl group will be visible as strong bands in the 2850-2960 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch (Imidazole)>3000Medium
Aliphatic C-H Stretch (Propyl)2850 - 2960Strong
Aldehyde C-H Stretch2720 - 2820Weak
Aldehyde C=O Stretch1680 - 1700Strong
C=N and C=C Stretch (Imidazole)1450 - 1600Medium-Strong
C-N Stretch1000 - 1300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for conjugated systems. The imidazole ring, being aromatic, and the aldehyde group form a conjugated system that absorbs UV light. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

A strong absorption band, attributed to the π → π* transition of the conjugated imidazole and aldehyde system, is predicted to appear in the range of 270-290 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at longer wavelengths, typically above 300 nm. The solvent used for the analysis can influence the exact position of these absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionPredicted λmax (nm)
π → π270 - 290
n → π>300

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₇H₁₀N₂O) is 138.17 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value of 138. A prominent fragment would likely correspond to the loss of the propyl group (CH₂CH₂CH₃), resulting in a peak at m/z 95. Another significant fragmentation pathway could involve the loss of the aldehyde group (CHO), leading to a peak at m/z 109. Further fragmentation of the imidazole ring and the propyl chain would produce a series of smaller, characteristic ions.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValuePredicted Fragment
138[M]⁺ (Molecular Ion)
109[M - CHO]⁺
95[M - C₃H₇]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify compounds within a sample. In the context of this compound, GC-MS serves as a primary method for assessing its purity and confirming its molecular identity. The gas chromatography component separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that is unique to the compound's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predicted to involve characteristic losses from the propyl chain and the imidazole ring. Based on the mass spectra of related compounds like imidazole and 1-methylimidazole, key fragmentation pathways likely include the loss of the propyl group, elimination of a hydrogen cyanide (HCN) molecule from the imidazole ring, and fragmentation of the aldehyde group. publish.csiro.au A study on the mass spectra of imidazole and its derivatives supports the general fragmentation mechanisms involving the imidazole core. publish.csiro.au

The purity of a sample of this compound can be determined by integrating the peak areas in the chromatogram. The presence of additional peaks would indicate impurities, which can then be identified by their respective mass spectra. For the analysis of imidazole-like compounds, GC-MS has been shown to be a method with high resolution and sensitivity. gdut.edu.cn

Table 1: Predicted GC-MS Data for this compound

ParameterExpected Value/FragmentDescription
Molecular Formula C₇H₁₀N₂O---
Molecular Weight 138.17 g/mol ---
Expected Molecular Ion (M⁺) m/z 138Represents the intact molecule.
Major Fragment 1 m/z 95Loss of the propyl group (-C₃H₇).
Major Fragment 2 m/z 111Loss of the formyl group (-CHO).
Major Fragment 3 m/z 68Imidazole ring fragment.

Note: The data in this table is predictive and based on the general fragmentation patterns of N-substituted imidazoles. Actual experimental data may vary.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, leading to the elucidation of its complete solid-state structure.

This suggests that for this compound, intermolecular interactions, likely involving the aldehyde oxygen and imidazole nitrogen atoms, will be significant in defining the crystal packing. The planarity of the imidazole ring is a common feature in such derivatives. chemicalbook.com The propyl group, being flexible, may adopt various conformations to optimize packing efficiency.

Research on other substituted imidazole derivatives has shown that the crystal structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions. chemicalbook.com The specific details of the crystal system, space group, and unit cell dimensions for this compound would need to be determined experimentally.

Table 2: Representative Crystallographic Data for an N-Substituted Imidazole Derivative (1H-imidazole-1-methanol)

ParameterValueReference
Crystal System Monoclinic nsf.gov
Space Group P2₁/n nsf.gov
a (Å) 12.013(3) nsf.gov
b (Å) 5.759(2) nsf.gov
c (Å) 19.339(6) nsf.gov
α (°) 90 nsf.gov
β (°) 96.69(3) nsf.gov
γ (°) 90 nsf.gov
Volume (ų) 1326.6(7) nsf.gov
Z 3 nsf.gov

Note: This data is for 1H-imidazole-1-methanol and serves as an illustrative example of the crystallographic parameters that would be determined for this compound.

Computational and Theoretical Investigations of N Alkyl 1h Imidazole 4 Carbaldehydes

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of N-alkyl-1H-imidazole-4-carbaldehydes. These methods allow for the prediction of molecular geometries, electronic distribution, and spectroscopic properties, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Applications in Imidazole (B134444) Research

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of imidazole derivatives. orientjchem.org DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G), are utilized to determine optimized molecular structures, thermodynamic parameters, and electronic properties. mdpi.com For instance, in a study of a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations were performed to analyze its structure and properties. mdpi.com Such studies often involve the calculation of key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For the aforementioned thiosemicarbazone derivative, the HOMO energy was calculated to be -5.61 eV and the LUMO energy was -1.74 eV, resulting in an energy gap of 3.87 eV. mdpi.com This information is crucial for understanding the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 1: Calculated Quantum Chemical Properties for a Representative Imidazole Derivative

PropertyValueMethod/Basis SetSource
HOMO Energy-5.61 eVDFT (B3LYP)/6-31G mdpi.com
LUMO Energy-1.74 eVDFT (B3LYP)/6-31G mdpi.com
HOMO-LUMO Energy Gap3.87 eVDFT (B3LYP)/6-31G mdpi.com
Dipole Moment5.4185 DebyeDFT (B3LYP)/6-31G mdpi.com
Data for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone

Molecular Electrostatic Potential (MESP) Mapping and Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively. orientjchem.org

In the analysis of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the MESP map revealed that the most negative potential was located around the nitrogen atom of the imidazole ring (N3), indicating it as the primary site for electrophilic attack. mdpi.com Conversely, the hydrogen atoms attached to nitrogen atoms exhibited the most positive potential, suggesting their susceptibility to nucleophilic attack. mdpi.com For 1-Propyl-1H-imidazole-4-carbaldehyde, it can be inferred that the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group would be regions of high electron density, while the hydrogen atoms of the propyl chain and the imidazole ring would be electron-deficient. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. NBO analysis can quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals.

For the representative compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, NBO analysis was used to determine the polarization of bonds and the contribution of different orbitals to these bonds. mdpi.com For example, the analysis of the N-H bond in the imidazole ring revealed the polarization coefficients, indicating the relative contribution of the nitrogen and hydrogen atomic orbitals to the bond. mdpi.com This type of analysis for this compound would help in understanding the electronic effects of the propyl and carbaldehyde substituents on the imidazole ring's aromaticity and stability.

Global Electrophilicity Index and Reactivity Predictions

The global electrophilicity index (ω) is a quantum chemical descriptor that quantifies the global electrophilic nature of a molecule. It is calculated from the HOMO and LUMO energies and provides a measure of the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

While a specific global electrophilicity index for this compound is not provided in the searched literature, the underlying principles suggest that the presence of the electron-withdrawing carbaldehyde group would contribute to a higher electrophilicity index for the molecule. This would imply that the compound is likely to be reactive towards nucleophiles. The study of such reactivity descriptors is crucial for predicting the chemical behavior of these compounds in various reactions.

Molecular Modeling of Interactions and Reactivity

Molecular modeling techniques, particularly molecular docking, are essential for predicting how N-alkyl-1H-imidazole-4-carbaldehydes might interact with biological macromolecules. This is of paramount importance in drug discovery and design, where understanding the binding affinity and mode of interaction with a specific protein target is a key objective. arabjchem.org

Molecular Docking Investigations of Binding Affinities with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is used to predict the binding mode and affinity of a small molecule ligand, such as an imidazole derivative, to the active site of a target protein. researchgate.net The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

Several studies have employed molecular docking to investigate the potential of various imidazole derivatives as inhibitors of different biological targets. For instance, a series of imidazole derivatives were docked against L-glutamine:D-fructose-6-phosphate amidotransferase, an enzyme involved in bacterial cell wall synthesis, to evaluate their potential as antimicrobial agents. arabjchem.orgresearchgate.net Another study investigated the docking of imidazole-phenothiazine hybrids against cancer-related protein targets like EGFR, VEGFR, and PARP-2, reporting binding energies in the range of -5.93 to -7.23 kcal/mol. nih.gov

While no specific molecular docking studies for this compound were identified in the search results, the general approach would involve selecting a relevant biological target, such as a cancer-related kinase or a microbial enzyme, and computationally predicting the binding affinity and interactions of the compound within the protein's active site. The results of such a study would provide valuable insights into the potential biological activity of this compound and guide further experimental investigations. The binding affinity would be influenced by factors such as the shape complementarity between the ligand and the protein's binding pocket, as well as the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Table 2: Representative Molecular Docking Data for Imidazole Derivatives

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Source
Imidazole-phenothiazine hybrid (N-IPTZ(a))EGFR-7.23 nih.gov
Imidazole-phenothiazine hybrid (N-IPTZ(b))EGFR-6.11 nih.gov
Imidazole-phenothiazine hybrid (N-IPTZ(c))EGFR-5.93 nih.gov
Imidazole derivative (4c)GlcN-6-P synthaseNot specified, but noted as having good affinity arabjchem.orgresearchgate.net
This table presents data for structurally more complex imidazole derivatives to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For N-alkyl-1H-imidazole-4-carbaldehydes, QSAR models are developed to predict activity, such as antibacterial efficacy, and to guide the design of more potent analogs. ijpsonline.comresearchgate.net These models are built by calculating a range of molecular descriptors and using statistical methods, like multiple linear regression, to find a mathematical relationship between these descriptors and the observed activity. nih.govijpsonline.com

In a typical QSAR study for this class of compounds, key descriptors include those related to hydrophobicity (LogP), electronic properties (dipole moment), and steric factors (molar refractivity or principal moment of inertia). ijpsonline.comdovepress.com Research on N-alkyl imidazole analogues has shown that hydrophobicity, influenced by the length of the alkyl chain, and electronic properties like the dipole moment often contribute positively to antibacterial activity. ijpsonline.com Conversely, excessive steric bulk can be detrimental. ijpsonline.comresearchgate.net

For a series of N-alkyl-1H-imidazole-4-carbaldehydes, where the alkyl group is varied (e.g., methyl, ethyl, propyl), a QSAR study would analyze how these changes systematically affect the compound's properties and, consequently, its biological activity. The data below illustrates a hypothetical QSAR analysis for antibacterial activity against S. aureus.

Interactive Data Table: Hypothetical QSAR Descriptors and Activity for N-alkyl-1H-imidazole-4-carbaldehydes

CompoundN-Alkyl GroupLogPMolar Refractivity (MR)Dipole Moment (Debye)Antibacterial Activity (log 1/MIC)
1 Methyl0.5130.13.851.25
2 Ethyl1.0234.73.881.48
3 Propyl1.5339.33.901.70
4 Isopropyl1.4539.13.921.62

From such data, a QSAR equation can be derived. A representative model might take the following form:

log 1/MIC = 0.45LogP - 0.08MR + 0.52*(Dipole Moment) - 0.95

This equation suggests that activity increases with higher hydrophobicity (LogP) and a stronger dipole moment, but decreases with greater steric bulk (MR). ijpsonline.com Such models provide crucial insights for rationally designing new derivatives with optimized activity. researchgate.net

Mechanistic Insights and Kinetic Investigations

Computational Elucidation of Reaction Pathways and Transition States

The synthesis of substituted imidazoles, including this compound, can be achieved through various multi-component reactions, such as modifications of the Radziszewski synthesis. nih.gov Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in mapping the detailed reaction mechanisms, identifying intermediates, and characterizing the transition states (TS) for each step. nih.govppor.az This provides a molecule-level understanding of the reaction kinetics and pathways. nih.gov

A plausible pathway for the formation of this compound involves the condensation of three primary components: a glyoxal (B1671930) equivalent (providing the C4-C5 backbone), a formaldehyde (B43269) equivalent (providing the C2 carbon), and propylamine (B44156) (providing the N1-substituent and one nitrogen atom), with a source of ammonia (B1221849) providing the N3 atom.

Computational modeling of this pathway would involve calculating the energy profile for each elementary step. Key steps include the initial formation of a diimine intermediate from glyoxal and ammonia, followed by nucleophilic attack, an intramolecular cyclization to form the five-membered ring, and a final dehydration step to yield the aromatic imidazole product. nih.gov The Gibbs free energy of activation (ΔG‡) for each transition state determines the rate of that step.

Interactive Data Table: Illustrative Calculated Activation Energies for the Synthesis of this compound

StepReaction DescriptionTransition StateCalculated ΔG‡ (kcal/mol)
1 Diimine Formation (Glyoxal + 2 NH₃)TS115.2
2 Propylamine CondensationTS212.8
3 Nucleophilic Attack (on formaldehyde equivalent)TS38.8
4 Intramolecular CyclizationTS418.5
5 Dehydration/AromatizationTS514.1

Note: Values are illustrative, based on similar computationally studied imidazole formation reactions. nih.govacs.org

These calculations reveal the rate-determining step of the reaction—typically the one with the highest activation barrier, such as the ring cyclization (TS4). researchgate.net Furthermore, analysis of the transition state geometries provides insight into the specific atomic interactions that facilitate the reaction.

Thermodynamic Parameters and Reaction Feasibility Assessment

Beyond kinetics, computational methods are used to assess the thermodynamic feasibility of a reaction by calculating changes in key state functions: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). iaea.orgyoutube.com The change in Gibbs free energy (ΔG = ΔH - TΔS) for a reaction step indicates its spontaneity; a negative value signifies a thermodynamically favorable process. youtube.com

The table below presents hypothetical thermodynamic parameters for the key intramolecular cyclization step (Step 4 from the previous section), calculated at a standard temperature of 298.15 K.

Interactive Data Table: Illustrative Thermodynamic Parameters for the Cyclization Step

ParameterDescriptionCalculated ValueImplication
ΔE Change in Internal Energy-10.5 kcal/molEnergy is released.
ΔH Change in Enthalpy-11.2 kcal/molThe reaction is exothermic.
ΔS Change in Entropy-25.8 cal/mol·KThe system becomes more ordered.
ΔG Change in Gibbs Free Energy-3.5 kcal/molThe reaction is spontaneous.

Note: Values are illustrative and based on general principles of chemical reactions.

Advanced Applications in Organic Synthesis and Materials Chemistry Utilizing 1 Propyl 1h Imidazole 4 Carbaldehyde

Strategic Role as a Versatile Synthetic Building Block

The unique combination of a reactive aldehyde and a heterocyclic imidazole (B134444) core in 1-Propyl-1H-imidazole-4-carbaldehyde makes it a valuable starting material for the construction of more complex molecular architectures.

The aldehyde functional group of this compound serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for its incorporation into larger, more intricate organic scaffolds. For instance, the related compound 2-Methyl-1-propyl-1H-imidazole-4-carbaldehyde has been utilized as an intermediate in the synthesis of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. google.com This suggests that this compound could similarly be a precursor for medicinally relevant molecules.

The aldehyde can undergo a range of transformations, including but not limited to:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Grignard and organolithium additions to generate secondary alcohols.

Reductive amination to produce substituted amines.

Knoevenagel and aldol (B89426) condensations to create new carbon-carbon bonds and extend the carbon skeleton.

These reactions would yield highly functionalized imidazole derivatives that can be further elaborated into complex natural product analogues or novel pharmaceutical agents.

The imidazole-4-carbaldehyde moiety is a well-established building block for the synthesis of various other heterocyclic systems. google.comambeed.com The aldehyde group can participate in cyclocondensation reactions with a wide array of dinucleophiles to construct new rings fused to or appended from the imidazole core.

For example, condensation with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The use of amidines or guanidines could provide access to pyrimidine (B1678525) derivatives. The ability to generate a diverse library of such compounds from a single, readily accessible intermediate like this compound is of significant interest in medicinal chemistry for the discovery of new bioactive molecules.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocyclic Core
Hydrazine derivatives Pyrazole
Hydroxylamine Isoxazole
Amidines/Guanidines Pyrimidine

Contributions to Advanced Functional Materials Development

The structural features of this compound also lend themselves to applications in materials science, where the imidazole ring can act as a coordinating ligand or a monomer unit.

While specific examples utilizing this compound in polymer synthesis are not documented, the aldehyde group offers a clear pathway for its incorporation into polymeric structures. For instance, the aldehyde could be converted to a polymerizable group, such as an acrylate (B77674) or vinyl ether, through standard organic transformations. Subsequent polymerization would lead to polymers bearing pendant 1-propyl-1H-imidazole units.

Alternatively, the aldehyde could be used in polycondensation reactions with suitable comonomers. The resulting polymers would possess the unique properties of the imidazole moiety, such as its ability to coordinate with metal ions or act as a proton conductor.

The imidazole ring, with its nitrogen atoms, is an excellent ligand for a wide variety of metal ions. The N-propyl substituent and the aldehyde group on this compound can be used to fine-tune the steric and electronic properties of the resulting metal complexes. The aldehyde can be further derivatized, for example, into a Schiff base by condensation with a primary amine, to create multidentate ligands capable of forming stable complexes with transition metals.

These metal complexes could find applications in catalysis, sensing, or as magnetic materials. The specific coordination geometry and properties of the complex would be dictated by the metal ion and the exact structure of the ligand derived from this compound.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes and organic linkers. While there is no specific literature on the use of this compound as a linker in MOF synthesis, its structure is highly suggestive of this potential application. The aldehyde group could be oxidized to a carboxylic acid, a common functional group used for linking to metal centers in MOFs.

The resulting 1-propyl-1H-imidazole-4-carboxylic acid could then be reacted with various metal salts to form novel MOFs. The presence of the imidazole ring within the MOF structure could impart interesting properties, such as enhanced gas sorption selectivity or catalytic activity. The propyl group would also influence the pore size and hydrophobicity of the resulting framework.

Table 2: Mentioned Compound Names

Compound Name
This compound
2-Methyl-1-propyl-1H-imidazole-4-carbaldehyde
Gonadotropin-Releasing Hormone (GnRH)

Synthesis of Photoluminescent Materials and Donor-π-Acceptor (D-π-A) Type Dyes

The molecular framework of this compound is ideally suited for the construction of Donor-π-Acceptor (D-π-A) type dyes, which are fundamental components in modern photoluminescent and optoelectronic materials. In this architecture, the electron-rich 1-propyl-1H-imidazole moiety typically functions as the electron donor (D) or as part of the conjugated π-bridge that facilitates charge transfer. The aldehyde group at the C4 position is a key synthetic handle, enabling the attachment of a strong electron-acceptor (A) group through straightforward condensation reactions, such as the Knoevenagel condensation.

This strategic combination of a donor and an acceptor unit linked by a π-system results in molecules with significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govsemanticscholar.org This ICT character is responsible for their unique photophysical properties, including strong absorption in the visible spectrum and emission of light (fluorescence), which can be tuned by modifying the chemical structure of the donor, acceptor, or π-bridge. rsc.orgresearchgate.net For instance, extending the π-conjugation or strengthening the electron-donating or -accepting capabilities of the terminal groups can lead to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

While specific studies on dyes derived exclusively from this compound are not extensively detailed in the literature, the principles are well-established with analogous imidazole-based systems. Research on various N-substituted and C-substituted imidazole derivatives demonstrates their utility in creating dyes with properties like aggregation-induced emission (AIE) and mechanofluorochromism, where the material's fluorescence changes in response to mechanical stress. nih.govsemanticscholar.org The propyl group on the imidazole nitrogen enhances solubility in organic solvents and can influence the solid-state packing of the resulting dye, which in turn affects its bulk optical properties. nih.gov

The table below illustrates the typical photophysical properties observed in related imidazole-based D-π-A dyes, providing a reference for the expected performance of materials synthesized from this compound.

Dye Structure MoietyAcceptor GroupAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Application Highlight
1,4,5-Triphenyl-1H-imidazole1,3-Indandione437599 (in Acetonitrile)Aggregation-Induced Emission (AIE), Mechanofluorochromism nih.govsemanticscholar.org
1,4,5-Triphenyl-1H-imidazole2-Phenylacetonitrile368520 (in Acetonitrile)Solvatochromic Dyes, AIE nih.govsemanticscholar.org
Pyrimidine-imidazole derivativePyrimidine~350-450~450-550Two-Photon Absorption, Bio-imaging rsc.org
Benzothiazolyl-imidazole conjugateBenzothiazole (B30560)~350-400~450-550Solid-State Fluorescence, AIE nih.gov

This table is illustrative and compiled from data on related imidazole-based dye systems.

Applications in Chemical Sensing Technologies

The inherent chemical characteristics of this compound also position it as a valuable component in the design of advanced chemical sensors. The imidazole ring, with its nitrogen atoms, provides effective coordination sites for metal ions and can form hydrogen bonds with anionic species.

Component in the Design and Fabrication of Colorimetric Chemosensors

Colorimetric chemosensors are devices that signal the presence of a specific chemical analyte through a change in color, offering a straightforward and often equipment-free method of detection. The synthesis of such sensors frequently involves the functionalization of a signaling unit with a specific receptor site. This compound is an excellent precursor for the receptor component of a colorimetric sensor.

The aldehyde group can be reacted with various nucleophiles (e.g., anilines, hydrazines) to form Schiff bases. This reaction links the imidazole receptor to a chromophoric (color-producing) backbone. The resulting sensor molecule is designed so that upon binding of an analyte to the imidazole moiety, the electronic properties of the entire conjugated system are altered, leading to a distinct change in its absorption of visible light, and thus, a change in color. rsc.org

For example, sensors based on imidazole derivatives have been successfully developed for the detection of environmentally and biologically important ions like cyanide (CN⁻) and various metal cations (e.g., Cu²⁺, Hg²⁺). rsc.orgnih.govmdpi.com The sensing mechanism often involves the interaction of the analyte with the N-H proton of the imidazole ring (if unsubstituted) or direct coordination with the lone pair of electrons on the tertiary nitrogen atom. rsc.orgnih.gov In a sensor derived from this compound, the tertiary nitrogen of the imidazole ring would act as the primary binding site. This interaction perturbs the intramolecular charge transfer within the sensor molecule, modulating its color. The propyl group aids in ensuring good solubility and processability of the sensor molecule.

The performance of such chemosensors is characterized by their selectivity (response to a specific analyte) and sensitivity (the lowest concentration of the analyte that can be detected).

Sensor Receptor BaseTarget AnalyteSensing MechanismObservable ChangeDetection Limit
Imidazole-Schiff BaseCyanide (CN⁻)Hydrogen bonding and deprotonation of imidazole N-HColor change (e.g., yellow to red) rsc.org~1-3 nM rsc.org
2,4,5-triarylimidazoleFe³⁺ / Al³⁺Coordination with imidazole nitrogenFluorescence enhancement mdpi.comNot specified
2,4,5-triarylimidazoleCu²⁺Coordination with imidazole nitrogenFluorescence quenching mdpi.comNot specified
General Imidazole DerivativeMercury (Hg²⁺)Strong metal-binding affinity of imidazole nitrogenFluorescence ON/OFF nih.govVaries

This table is representative of the performance of chemosensors based on various imidazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.